REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][N:3]=1.FC(F)(F)C(OC(=O)C(F)(F)F)=[O:15].OO>C(Cl)Cl>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:9])([F:10])[F:11])=[CH:4][N+:3]=1[O-:15]
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Name
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|
Quantity
|
1.8 g
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Type
|
reactant
|
Smiles
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ClC1=NC=C(C=C1)C(F)(F)F
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Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
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Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
1.4 g
|
Type
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reactant
|
Smiles
|
OO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
to stir at ambient temperature for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
The solution was poured onto ice
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Type
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EXTRACTION
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Details
|
extracted with 3×50 ml of ethyl acetate
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Type
|
CUSTOM
|
Details
|
the combined organic layers then were passed through a 1 inch pad of silica gel in a sintered glass funnel under suction
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Type
|
CUSTOM
|
Details
|
The eluate was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on silica gel
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Type
|
WASH
|
Details
|
eluting first with methylene chloride
|
Type
|
CUSTOM
|
Details
|
to remove unreacted pyridine
|
Type
|
CUSTOM
|
Details
|
with ethyl acetate to remove the product N-oxide weighing 1.8 g (90%) as an orange oil
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
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ClC1=[N+](C=C(C=C1)C(F)(F)F)[O-]
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |